molecular formula C10H17O3- B1227537 6-Hydroxy-3-isopropenylheptanoate

6-Hydroxy-3-isopropenylheptanoate

Cat. No.: B1227537
M. Wt: 185.24 g/mol
InChI Key: NQYDFAGFKCSWGI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxy-3-isopropenylheptanoate is a hydroxy monocarboxylic acid anion that is the conjugate base of 6-hydroxy-3-isopropenylheptanoic acid, arising from deprotonation of the carboxy group. Product of the hydrolysis of 4-isopropenyl-7-methyloxepan-2-one. It is a hydroxy fatty acid anion and a branched-chain fatty acid anion. It is a conjugate base of a 6-hydroxy-3-isopropenylheptanoic acid.

Scientific Research Applications

  • Synthesis of Bioactive Compounds : Research led by Sepe et al. (2010) details the synthesis of diastereomers of a related compound, 3-amino-2-hydroxy-6-methylheptanoic acid (AHMHA), a new amino acid unit in perthamides, which could have potential implications in drug development (Sepe et al., 2010).

  • Antioxidant and Cytoprotective Properties : A study by Tao et al. (2008) on Zingiber officinale (ginger) isolated compounds related to 6-Hydroxy-3-isopropenylheptanoate, showing strong antioxidant activities and potential cytoprotective actions (Tao et al., 2008).

  • Biodegradable Polymer Production : Abraham et al. (2001) conducted research on microbial synthesis of poly(beta-hydroxyalkanoates) with aromatic groups, indicating the potential use of related compounds in producing biodegradable polymers with possible biomedical applications (Abraham et al., 2001).

  • Bacterial Metabolism Studies : The work by Catelani et al. (1973) on the metabolism of biphenyl by Pseudomonas putida, involving compounds structurally similar to this compound, aids in understanding bacterial degradation pathways, which could be crucial for environmental remediation (Catelani et al., 1973).

  • Production of Polyhydroxyalkanoates : Research by Hazer et al. (1996) on bacterial production of poly-3-hydroxyalkanoates containing arylalkyl substituent groups highlights the potential of compounds related to this compound in industrial biopolymer production (Hazer et al., 1996).

Properties

Molecular Formula

C10H17O3-

Molecular Weight

185.24 g/mol

IUPAC Name

6-hydroxy-3-prop-1-en-2-ylheptanoate

InChI

InChI=1S/C10H18O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h8-9,11H,1,4-6H2,2-3H3,(H,12,13)/p-1

InChI Key

NQYDFAGFKCSWGI-UHFFFAOYSA-M

SMILES

CC(CCC(CC(=O)[O-])C(=C)C)O

Canonical SMILES

CC(CCC(CC(=O)[O-])C(=C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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